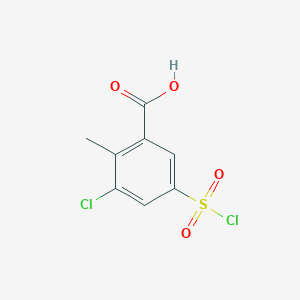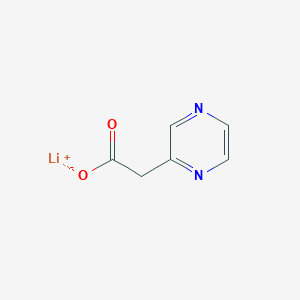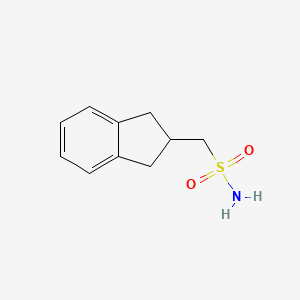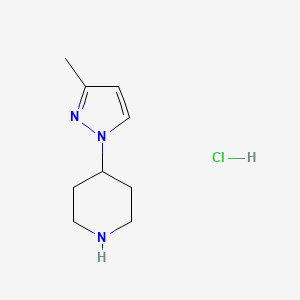
4-(3-甲基-1H-吡唑-1-基)哌啶盐酸盐
描述
“4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride” is a compound that has been used in the synthesis of novel analogues to reduce blood pressure elevation and inflammatory roles by acting as soluble epoxide hydrolase (sEH) inhibitors . It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
科学研究应用
癌症治疗研究
- Aurora 激酶抑制剂:一种与 4-(3-甲基-1H-吡唑-1-基)哌啶盐酸盐相关的化合物,特别是 Aurora 激酶抑制剂,已被研究其在癌症治疗中的潜在用途 (ロバート ヘンリー,ジェームズ, 2006)。
神经退行性疾病
- 抗胆碱酯酶剂:对与 4-(3-甲基-1H-吡唑-1-基)哌啶盐酸盐在化学上相关的吡唑啉的研究发现,由于其抗胆碱酯酶作用,它们在治疗炎症、传染病和神经退行性疾病等疾病中具有潜在应用 (M. Altıntop, 2020)。
合成和表征
- 克唑替尼的合成:已经对 4-(4-碘-1H-吡唑-1-基)哌啶的合成进行了研究,该化合物是用于癌症治疗的药物克唑替尼合成中的关键中间体。这展示了 4-(3-甲基-1H-吡唑-1-基)哌啶盐酸盐在药物合成中的作用 (彭东明,2012 年); (Steven J. Fussell 等人,2012 年)。
神经和精神研究
- 多巴胺 D4 受体配体:发现某些与 4-(3-甲基-1H-吡唑-1-基)哌啶盐酸盐在结构上相关的 4-杂环基哌啶充当人多巴胺 D4 受体的配体,表明在神经和精神疾病中具有潜在的研究应用 (M. Rowley 等人,1997 年)。
抗菌研究
- 细菌生物膜和 MurB 抑制剂:已经合成了一种新型的双(吡唑-苯并呋喃)杂化物,该杂化物具有哌嗪连接基,在化学上类似于 4-(3-甲基-1H-吡唑-1-基)哌啶盐酸盐,并且发现它们可有效作为细菌生物膜和 MurB 酶抑制剂,表明它们在抗菌研究中的效用 (Ahmed E. M. Mekky、S. Sanad,2020 年)。
属性
IUPAC Name |
4-(3-methylpyrazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;/h4,7,9-10H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROVLFBNRGWNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




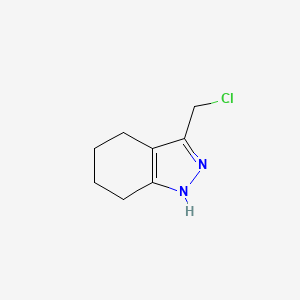
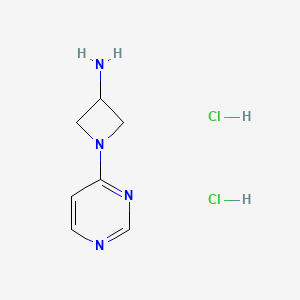
![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)
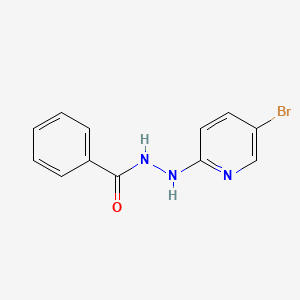
![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)
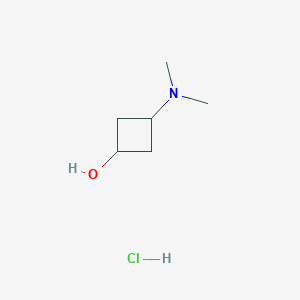
![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)
![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)

